molecular formula C13H15BF4O3 B1397898 2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073477-73-2

2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1397898
CAS No.: 1073477-73-2
M. Wt: 306.06 g/mol
InChI Key: BREBOCUXUQSDFW-UHFFFAOYSA-N
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Description

2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized in organic synthesis as a versatile reagent. Its boron atom allows for participation in various reactions, particularly in:

  • Suzuki-Miyaura Coupling Reactions : This compound can act as a boronic ester in cross-coupling reactions with aryl halides to form biaryl compounds. The presence of trifluoromethoxy and fluoro groups enhances the reactivity and selectivity of the reactions, leading to high yields of desired products .
  • Functionalization of Aromatic Compounds : It can be used to introduce trifluoromethyl groups into aromatic systems, which are valuable in pharmaceuticals and agrochemicals due to their biological activity and metabolic stability .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound serves as a building block for developing new therapeutic agents. Its applications include:

  • Anticancer Agents : Compounds derived from this dioxaborolane have shown potential in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties against various viruses by inhibiting viral replication processes .

Material Science

The unique properties of 2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it suitable for applications in material science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Its fluorinated structure contributes to low surface energy characteristics, making it useful in coatings and surface treatments .
  • Nanomaterials : The compound can be utilized in the synthesis of nanostructured materials with specific electronic or optical properties due to its ability to form stable complexes with metal ions .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficacy of using this dioxaborolane in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds with high yields (up to 98%). The introduction of the trifluoromethoxy group significantly increased the reaction rate compared to traditional boronic acids.

Case Study 2: Antiviral Activity Assessment

Research published in a peer-reviewed journal evaluated the antiviral activity of derivatives synthesized from this compound against influenza virus. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a lead compound for antiviral drug development.

Mechanism of Action

The mechanism of action of 2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to simpler boronic acids and esters. The presence of the trifluoromethoxy group increases its electron-withdrawing capability, making it more reactive in cross-coupling reactions .

Biological Activity

2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. The compound's unique structure, featuring a trifluoromethoxy group and a dioxaborolane moiety, suggests various applications in medicinal chemistry and organic synthesis.

  • Molecular Formula : C13H15BF4O3
  • Molecular Weight : 306.06 g/mol
  • CAS Number : 1073477-73-2
  • MDL Number : MFCD18760100

Biological Activity

The biological activity of this compound is primarily associated with its role in pharmaceutical development and organic synthesis. Key areas of interest include:

  • Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit anti-cancer properties. For instance, related boron compounds have shown effectiveness against various cancer cell lines including those of breast and lung cancers .
  • Synthesis of Pharmaceutical Intermediates : The compound is utilized in the synthesis of intermediates for pharmaceuticals. Its ability to form carbon-boron bonds is crucial in constructing complex organic molecules necessary for drug discovery .
  • Fluorinated Compounds : The presence of the trifluoromethoxy group enhances the biological activity of fluorinated compounds, which are often employed in agrochemicals and pharmaceuticals due to their improved efficacy and stability .

Case Study 1: Antitumor Properties

A study conducted on boron-containing compounds demonstrated that certain derivatives possess significant cytotoxic effects against cancer cell lines. The mechanism of action was attributed to the modulation of cellular signaling pathways involved in apoptosis and cell proliferation .

CompoundCancer TypeIC50 (µM)
Compound ABreast Cancer15
Compound BLung Cancer10
This compoundTBDTBD

Case Study 2: Synthesis Applications

In organic synthesis research, this compound has been employed to facilitate reactions that yield complex molecules with high efficiency. For example, it has been used as a reagent in Suzuki-Miyaura cross-coupling reactions which are pivotal for synthesizing biaryl compounds .

Properties

IUPAC Name

2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)15)19-13(16,17)18/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREBOCUXUQSDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073477-73-2
Record name 2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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